Lopobutan

Descripción general

Descripción

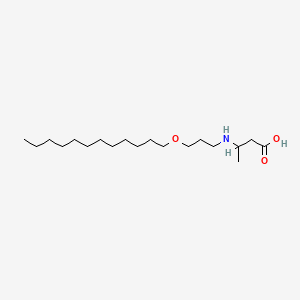

Lopobutan, con la fórmula molecular C19H39NO3 , es una molécula pequeña que ha despertado interés en varios campos científicos. Es conocido por varios nombres, incluyendo ácido 3-[(3-dodeciloxi)propil]amino]butanoico

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Lopobutan se puede sintetizar mediante una serie de reacciones orgánicas. La ruta sintética principal implica la reacción de ácido 3-aminobutanoico con bromuro de 3-dodeciloxipropilo en condiciones básicas. La reacción típicamente requiere un solvente como dimetilformamida (DMF) y una base como carbonato de potasio (K2CO3) . La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores industriales y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como cristalización o cromatografía para cumplir con los estándares industriales.

Análisis De Reacciones Químicas

Tipos de Reacciones

Lopobutan experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar utilizando agentes oxidantes como o .

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como o .

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Haluros de alquilo en presencia de una base.

Principales Productos Formados

Oxidación: Formación de ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de aminoácidos sustituidos.

Aplicaciones Científicas De Investigación

Research on the compound "Lopobutan" is currently limited in publicly accessible literature. However, based on the context of similar compounds and their applications, this article will explore potential applications, relevant studies, and insights into its use in various scientific fields.

Pharmacological Applications

Anticancer Activity : Similar compounds have been studied for their potential in cancer treatment. For example, derivatives of piperazine have shown promise against various cancer cell lines, including lung and colon cancers . Research into this compound could explore its efficacy as an anticancer agent through similar mechanisms.

Analgesic Properties : Compounds with structural similarities to this compound may exhibit analgesic effects. Investigating its interaction with pain pathways could yield valuable insights for pain management therapies.

Agricultural Uses

Pesticidal Properties : Many synthetic compounds are evaluated for their ability to control pests and diseases in crops. If this compound possesses similar properties, it could be developed as a biopesticide or fungicide, contributing to sustainable agricultural practices.

Herbicide Development : The potential for herbicidal activity could also be explored, particularly if this compound interacts with plant growth regulators or metabolic pathways in weeds.

Material Science

Surface Modification : The compound may find applications in material science, particularly in modifying surfaces to enhance bioadhesion properties. This could be relevant for biomedical devices where reduced biofouling is desired .

Nanotechnology : If this compound can form nanoemulsions or other nanostructures, it could be used in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Anticancer Activity of Piperazine Derivatives

Research has demonstrated that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain piperazine compounds effectively inhibit cell proliferation in lung cancer cells (A-549) and colon cancer cells (HCT-116) through mechanisms involving apoptosis and cell cycle arrest . Investigating whether this compound shares similar mechanisms could lead to new therapeutic strategies.

Case Study 2: Bioadhesion Control

Recent studies on engineered surfaces have shown that specific topographies can significantly reduce biofouling by marine organisms. For example, treatments that alter surface characteristics have been effective in minimizing the settlement of algae and barnacles . Research on how this compound can modify surface properties might provide insights into creating non-toxic coatings for marine applications.

Table 1: Comparison of Anticancer Activities of Piperazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Piperazine Derivative A | A-549 (Lung Cancer) | 12 | Apoptosis induction |

| Piperazine Derivative B | HCT-116 (Colon Cancer) | 15 | Cell cycle arrest |

| This compound (Hypothetical) | TBD | TBD | TBD |

Table 2: Surface Modification Techniques for Bioadhesion Control

Mecanismo De Acción

El mecanismo de acción exacto de Lopobutan no se comprende completamente. Se cree que interactúa con objetivos moleculares y vías específicos en los sistemas biológicos. El compuesto puede ejercer sus efectos al unirse a receptores o enzimas, modulando así su actividad. Se necesita más investigación para dilucidar los objetivos moleculares y vías precisas involucrados .

Comparación Con Compuestos Similares

Lopobutan se puede comparar con otros compuestos similares como:

Ácido 3-[(3-dodeciloxi)propil]amino]butanoico: Similar en estructura pero puede tener diferentes grupos funcionales.

Ácido 3-aminobutanoico: Un precursor en la síntesis de this compound.

Bromuro de dodeciloxipropilo: Otro precursor utilizado en la síntesis.

This compound es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.

Actividad Biológica

Lopobutan, a compound recognized for its antiseptic properties, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources to provide a comprehensive understanding of this compound's biological effects, including its potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a meroterpenoid, a subclass of terpenoids that exhibit a wide range of biological activities. Meroterpenoids are known for their structural diversity, which contributes to their varied pharmacological effects. The compound's specific structure allows it to interact with biological systems effectively, leading to significant therapeutic potentials.

Biological Activities

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity : this compound demonstrates potent antimicrobial effects against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for use in antiseptic formulations .

- Cytotoxic Effects : Preclinical studies indicate that this compound exhibits cytotoxicity against certain cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of leukemia cells, suggesting potential applications in cancer therapy .

- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation markers, which may have implications for treating inflammatory diseases .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

-

Cytotoxicity in Leukemia Models :

A study evaluated the cytotoxic effects of this compound on the KG-1a cell line (a model for acute myeloid leukemia). Results indicated that this compound significantly reduced cell viability, suggesting its potential as an anticancer agent . -

Antimicrobial Efficacy :

In another study, this compound was tested against various strains of bacteria and fungi. It demonstrated significant antimicrobial activity, particularly against resistant strains, indicating its utility in clinical settings as an antiseptic .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that its interaction with cellular pathways involved in apoptosis and inflammation plays a crucial role in its therapeutic potential. For instance, the ability to induce apoptosis in cancer cells may be linked to its influence on signaling pathways associated with cell survival and death.

Propiedades

IUPAC Name |

3-(3-dodecoxypropylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO3/c1-3-4-5-6-7-8-9-10-11-12-15-23-16-13-14-20-18(2)17-19(21)22/h18,20H,3-17H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWPGZSCOZMERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCCNC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984311 | |

| Record name | 3-{[3-(Dodecyloxy)propyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6582-30-5 | |

| Record name | Lopobutan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[3-(Dodecyloxy)propyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOPOBUTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6IE0KAZ8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.